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Compound of Interest

Compound Name: Akuammilan

Cat. No.: B1240834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of

derivatives of Akuammilan alkaloids, a class of natural products with promising

pharmacological activities. The focus is on modifications of the akuammine and pseudo-

akuammigine scaffold, which have been shown to modulate opioid receptor activity.

Introduction
Akuammilan alkaloids, such as akuammine and pseudo-akuammigine, are isolated from the

seeds of the Akuamma tree (Picralima nitida). These natural products serve as a scaffold for

the development of novel therapeutic agents. Semi-synthesis, the chemical modification of

these natural products, allows for the exploration of structure-activity relationships (SAR) and

the optimization of their pharmacological profiles. This document outlines the synthetic

strategies, experimental protocols, and characterization data for the preparation of various

Akuammilan derivatives.

Data Presentation
Table 1: Semi-synthesis of Pseudo-akuammigine
Derivatives and their Opioid Receptor Activity
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Compound Modification Yield (%)
µ-Opioid
Receptor
(µOR) Ki (nM)

κ-Opioid
Receptor
(κOR) Ki (nM)

Pseudo-

akuammigine
- - 230 ± 40 1600 ± 300

N1-Phenethyl-

pseudo-

akuammigine

N1-

phenethylation
75 3.3 ± 0.6 1100 ± 200

N1-Benzyl-

pseudo-

akuammigine

N1-benzylation 68 28 ± 5 1500 ± 300

N1-Methyl-

pseudo-

akuammigine

N1-methylation Not Reported 150 ± 30 1200 ± 200

Data synthesized from "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid

Receptor". Yields are representative for the described reactions.

Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of
Pseudo-akuammigine
This protocol describes the N-alkylation of the indole nitrogen of pseudo-akuammigine. The

introduction of a phenethyl moiety at the N1 position has been shown to significantly increase

potency at the µ-opioid receptor.[1]

Materials:

Pseudo-akuammigine

Appropriate alkylating agent (e.g., phenethyl bromide, benzyl bromide)

Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Ethyl acetate (EtOAc)

Hexanes

Procedure:

To a solution of pseudo-akuammigine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2

eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

Add the alkylating agent (1.5 eq) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the desired N-alkylated pseudo-akuammigine derivative.

Characterization:
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The purified product should be characterized by standard analytical techniques:

1H NMR and 13C NMR: To confirm the structure and purity.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Protocol 2: General Procedure for Suzuki Coupling at
the C11 Position of Akuammine
This protocol outlines the Suzuki coupling reaction to introduce aryl groups at the C11 position

of the akuammine scaffold, following bromination at this position.

Materials:

11-Bromo-akuammine (prepared via bromination with NBS)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Potassium carbonate (K2CO3)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Toluene

Methanol (MeOH)

Water

Procedure:

To a solution of 11-bromo-akuammine (1.0 eq) in a mixture of toluene and methanol, add the

arylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

Degas the mixture with argon or nitrogen for 15-20 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.
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Cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the C11-arylated

akuammine derivative.

Mandatory Visualizations
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Caption: Workflow for the N-alkylation of pseudo-akuammigine.
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Caption: Proposed signaling pathway for µ-opioid receptor agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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